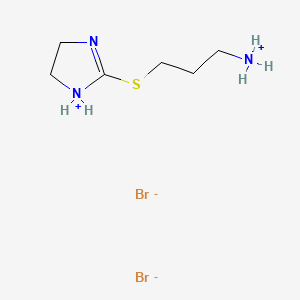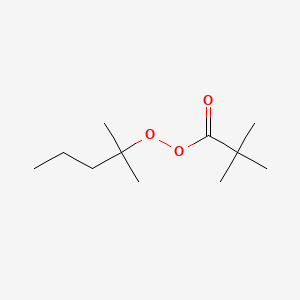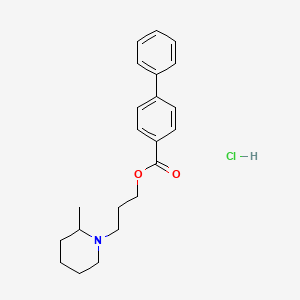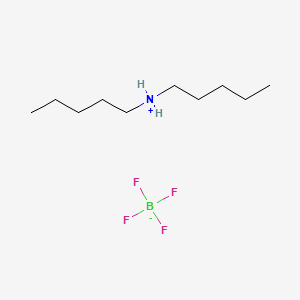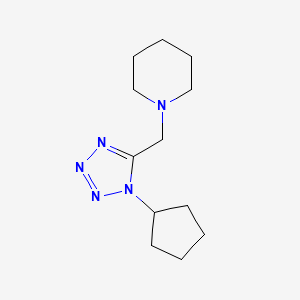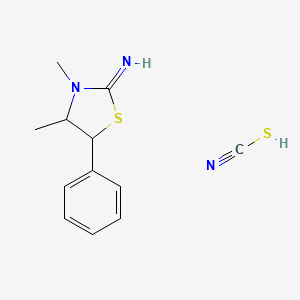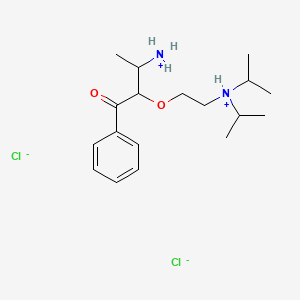
3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride is a complex organic compound with a unique structure that includes both azanium and oxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride typically involves multiple steps, including the formation of intermediate compoundsSpecific reagents and catalysts are used to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-dimethylazaniumdichloride
- 2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-diethylazaniumdichloride
Uniqueness
Compared to similar compounds, 2-(3-Azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azaniumdichloride has unique properties due to the presence of the propan-2-yl groups. These groups influence the compound’s solubility, reactivity, and interactions with molecular targets, making it particularly valuable in specific research applications .
Properties
CAS No. |
73747-29-2 |
|---|---|
Molecular Formula |
C18H32Cl2N2O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3-azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-13(2)20(14(3)4)11-12-22-18(15(5)19)17(21)16-9-7-6-8-10-16;;/h6-10,13-15,18H,11-12,19H2,1-5H3;2*1H |
InChI Key |
RBYCPEVQYUUPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC(C(C)[NH3+])C(=O)C1=CC=CC=C1)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





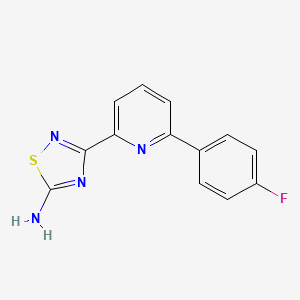
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
